molecular formula C24H22N4O B14163803 6-[5-(4-tert-Butylphenyl)[2,4'-bipyrimidin]-4(3H)-ylidene]cyclohexa-2,4-dien-1-one CAS No. 923594-34-7

6-[5-(4-tert-Butylphenyl)[2,4'-bipyrimidin]-4(3H)-ylidene]cyclohexa-2,4-dien-1-one

Cat. No.: B14163803
CAS No.: 923594-34-7
M. Wt: 382.5 g/mol
InChI Key: LSHOQGVMVFUASE-UHFFFAOYSA-N
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Description

6-[5-(4-tert-Butylphenyl)[2,4’-bipyrimidin]-4(3H)-ylidene]cyclohexa-2,4-dien-1-one is a complex organic compound with a unique structure that combines a bipyrimidine core with a cyclohexadienone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[5-(4-tert-Butylphenyl)[2,4’-bipyrimidin]-4(3H)-ylidene]cyclohexa-2,4-dien-1-one typically involves multi-step organic reactions. One common approach is the condensation of 4-tert-butylbenzaldehyde with 2,4’-bipyrimidine under basic conditions, followed by cyclization to form the cyclohexadienone ring. The reaction conditions often include the use of solvents like toluene and catalysts such as piperidine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

6-[5-(4-tert-Butylphenyl)[2,4’-bipyrimidin]-4(3H)-ylidene]cyclohexa-2,4-dien-1-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinones.

    Reduction: Reduction reactions can convert the cyclohexadienone moiety to cyclohexanol derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like halogens (e.g., Br₂) and nucleophiles (e.g., NH₃) are used under various conditions.

Major Products

The major products formed from these reactions include quinones, cyclohexanol derivatives, and substituted aromatic compounds.

Scientific Research Applications

6-[5-(4-tert-Butylphenyl)[2,4’-bipyrimidin]-4(3H)-ylidene]cyclohexa-2,4-dien-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-[5-(4-tert-Butylphenyl)[2,4’-bipyrimidin]-4(3H)-ylidene]cyclohexa-2,4-dien-1-one involves its interaction with specific molecular targets. The bipyrimidine core can interact with nucleic acids, potentially inhibiting DNA replication or transcription. The cyclohexadienone moiety may participate in redox reactions, affecting cellular oxidative stress pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-[5-(4-tert-Butylphenyl)[2,4’-bipyrimidin]-4(3H)-ylidene]cyclohexa-2,4-dien-1-one is unique due to its combination of a bipyrimidine core and a cyclohexadienone moiety, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.

Properties

CAS No.

923594-34-7

Molecular Formula

C24H22N4O

Molecular Weight

382.5 g/mol

IUPAC Name

2-[5-(4-tert-butylphenyl)-2-pyrimidin-4-ylpyrimidin-4-yl]phenol

InChI

InChI=1S/C24H22N4O/c1-24(2,3)17-10-8-16(9-11-17)19-14-26-23(20-12-13-25-15-27-20)28-22(19)18-6-4-5-7-21(18)29/h4-15,29H,1-3H3

InChI Key

LSHOQGVMVFUASE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=CN=C(N=C2C3=CC=CC=C3O)C4=NC=NC=C4

Origin of Product

United States

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